molecular formula C4H9NO3S B1680204 S-Methyl-L-cysteine sulfoxide CAS No. 6853-87-8

S-Methyl-L-cysteine sulfoxide

Cat. No.: B1680204
CAS No.: 6853-87-8
M. Wt: 151.19 g/mol
InChI Key: ZZLHPCSGGOGHFW-ZMQIUWNVSA-N
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Mechanism of Action

Target of Action

S-Methyl-L-cysteine sulfoxide (SMCSO), also known as (2R)-2-Amino-3-(methylsulfinyl)propanoic acid, is a sulfur-rich, non-protein amino acid found almost exclusively within cruciferous and allium vegetables . It is a plant secondary metabolite that functions as a phytoalexin with strong anti-microbial activity, preventing pathogenesis in growing plants .

Mode of Action

The potent biological activity of SMCSO was first identified in ruminant animals as a toxicant, where it was demonstrated to be the ‘kale anaemia factor’ .

Biochemical Pathways

SMCSO is involved in various biochemical pathways. It is thought that methylating agents such as methyl chloride and dimethyl nitrosamine may engender low-level SMCSO excretion via methylation of cysteine within endogenous glutathione, hemoglobin, and other cysteine residues followed by subsequent cleavage and sulfur oxygenation .

Pharmacokinetics

It has been shown that smcso can be measured in human body fluids using isotope-labelled internal standards and liquid chromatography-mass spectrometry (lc-ms) techniques .

Result of Action

The result of SMCSO’s action is multifaceted. It has been shown to have anti-carcinogenic, anti-diabetic, and cardiovascular effects in experimental animals . These effects are likely due to its interaction with various enzymes and biochemical processes in the body.

Action Environment

The action of SMCSO can be influenced by various environmental factors. For example, the concentration of SMCSO in vegetables can vary depending on the soil conditions and other environmental factors . Furthermore, the bioavailability and efficacy of SMCSO can be influenced by factors such as diet and individual metabolic differences .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteine sulfoxide can be synthesized through the oxidation of S-methyl-L-cysteine using various oxidizing agents. One common method involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as molybdenum or tungsten compounds . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the sulfoxide.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as cruciferous and allium vegetables . The process includes steps like homogenization, filtration, and chromatographic separation to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: S-Methyl-L-cysteine sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to sulfone.

    Reduction: Reduction of the sulfoxide back to S-methyl-L-cysteine.

    Substitution: Nucleophilic substitution reactions involving the sulfoxide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols or amines under mild conditions.

Major Products Formed:

    Oxidation: S-Methyl-L-cysteine sulfone.

    Reduction: S-Methyl-L-cysteine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

S-Methyl-L-cysteine sulfoxide shares similarities with other sulfur-containing amino acids and derivatives, such as:

Uniqueness: this compound is unique due to its dual role as both a phytoalexin and a compound with potential health benefits in humans. Its presence in higher concentrations compared to glucosinolates in certain vegetables highlights its significance .

Properties

CAS No.

6853-87-8

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

IUPAC Name

(2S)-2-amino-3-methylsulfinylpropanoic acid

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1

InChI Key

ZZLHPCSGGOGHFW-ZMQIUWNVSA-N

SMILES

CS(=O)CC(C(=O)O)N

Isomeric SMILES

CS(=O)C[C@H](C(=O)O)N

Canonical SMILES

CS(=O)CC(C(=O)O)N

Appearance

Solid powder

melting_point

163 °C

32726-14-0

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

kale anemia factor
methiin
methiin, (DL-Ala)-isomer
methiin, (L-Ala)-(R)-isomer
methiin, (L-Ala)-(S)-isomer
methiin, (L-Ala)-isomer
S-methyl-L-cysteinesulfoxide
S-methylcysteine sulfoxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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